molecular formula C16H14F2O2 B1343430 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898774-16-8

3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1343430
CAS No.: 898774-16-8
M. Wt: 276.28 g/mol
InChI Key: AIVGZQNLXXINMC-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14F2O2 and a molecular weight of 276.29 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propiophenone moiety

Scientific Research Applications

3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

The synthesis of 3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boronic acid derivatives and aryl halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve large-scale synthesis using similar cross-coupling reactions, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to various pharmacological effects.

Comparison with Similar Compounds

3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone can be compared with other similar compounds, such as:

    3’,5’-Difluoro-3-(2-hydroxyphenyl)propiophenone: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    3’,5’-Difluoro-3-(2-chlorophenyl)propiophenone:

    3’,5’-Difluoro-3-(2-nitrophenyl)propiophenone: The nitro group introduces additional reactivity and can be used in further synthetic transformations.

The uniqueness of 3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVGZQNLXXINMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644203
Record name 1-(3,5-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-16-8
Record name 1-(3,5-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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